molecular formula C13H16FNO2 B1391677 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde CAS No. 679839-17-9

2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde

Cat. No.: B1391677
CAS No.: 679839-17-9
M. Wt: 237.27 g/mol
InChI Key: RNUQESWOTDOHNX-AOOOYVTPSA-N
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Description

2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound features a fluorine atom on the benzene ring, a dimethylated oxazinan ring, and a carbaldehyde functional group. Its intricate structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde typically involves multiple steps, starting with the formation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The fluorination of the benzene ring is usually performed using electrophilic fluorination agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology: In biological research, 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde can be used as a building block for the design of bioactive molecules. Its fluorine atom can enhance the biological activity and metabolic stability of pharmaceuticals.

Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry: In the chemical industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new industrial processes and products.

Mechanism of Action

The mechanism by which 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom can enhance binding affinity and selectivity, while the oxazinan ring can provide structural rigidity and stability.

Comparison with Similar Compounds

  • 2,6-Dimethylmorpholine

  • 5-Fluorobenzaldehyde

  • 2,6-Dimethyl-4H-1,4-oxazine

Uniqueness: 2-[(2R,6S)-2,6-Dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde stands out due to its combination of a fluorinated benzene ring and a dimethylated oxazinan ring. This unique structure provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUQESWOTDOHNX-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to that described in Example 1 (Step 1) cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde and trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde are obtained in 24% and 6% yields as a yellow solid and a yellow oil, respectively. Cis-isomer: 1H NMR (400 MHz, CDCl3) δ 10.37, 7.50, 7.31–7.24, 7.14, 7.12, 3.97–3.86, 3.00, 2.64, 1.24; and trans-isomer: 1H NMR (400 MHz, CDCl3) δ 10.45, 7.50, 7.14, 7.12, 4.27–4.17, 3.07, 2.76, 2.74, 1.35.
Name
cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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